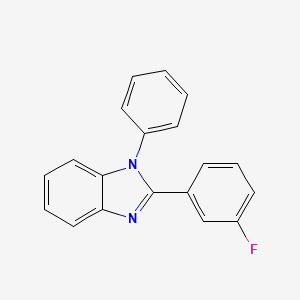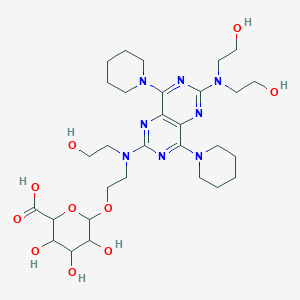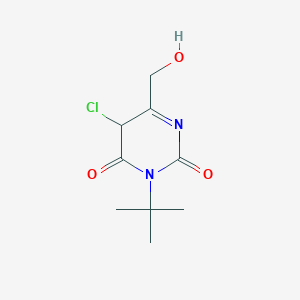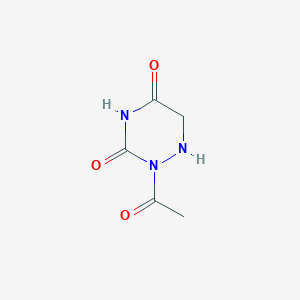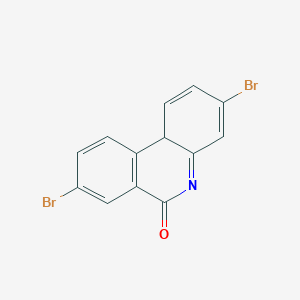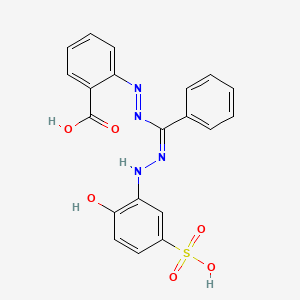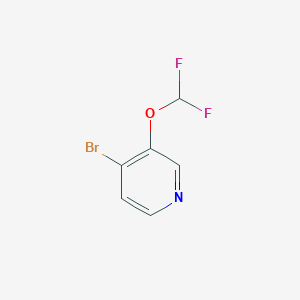
4-Bromo-3-(difluoromethoxy)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-3-(difluoromethoxy)pyridine is an organic compound with the molecular formula C6H4BrF2NO It is a derivative of pyridine, characterized by the presence of a bromine atom at the 4-position and a difluoromethoxy group at the 3-position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3-(difluoromethoxy)pyridine typically involves the following steps:
Starting Material: The synthesis begins with pyridine as the starting material.
Bromination: The pyridine undergoes bromination to introduce a bromine atom at the 4-position.
Difluoromethoxylation: The brominated pyridine is then reacted with a difluoromethoxy reagent to introduce the difluoromethoxy group at the 3-position.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of efficient catalysts, controlled reaction conditions, and purification techniques to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions: 4-Bromo-3-(difluoromethoxy)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents such as organometallic compounds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include Grignard reagents and organolithium compounds.
Coupling Reactions: Palladium catalysts and boron reagents are typically used in Suzuki-Miyaura coupling reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound.
科学的研究の応用
4-Bromo-3-(difluoromethoxy)pyridine has several scientific research applications:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in drug discovery and development.
Materials Science: It is used in the development of organic electronic materials and other advanced materials.
作用機序
The mechanism of action of 4-Bromo-3-(difluoromethoxy)pyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The difluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, while the bromine atom can participate in halogen bonding interactions.
類似化合物との比較
4-Bromo-2-(difluoromethoxy)pyridine: Similar structure but with the difluoromethoxy group at the 2-position.
3-Bromo-4-(difluoromethoxy)pyridine: Similar structure but with the bromine and difluoromethoxy groups swapped.
Uniqueness: 4-Bromo-3-(difluoromethoxy)pyridine is unique due to the specific positioning of the bromine and difluoromethoxy groups, which can influence its reactivity and interactions in chemical and biological systems.
特性
分子式 |
C6H4BrF2NO |
|---|---|
分子量 |
224.00 g/mol |
IUPAC名 |
4-bromo-3-(difluoromethoxy)pyridine |
InChI |
InChI=1S/C6H4BrF2NO/c7-4-1-2-10-3-5(4)11-6(8)9/h1-3,6H |
InChIキー |
FQVRQWGVONMPNA-UHFFFAOYSA-N |
正規SMILES |
C1=CN=CC(=C1Br)OC(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[5-[5-[5-(2-ethylhexyl)thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B12332140.png)
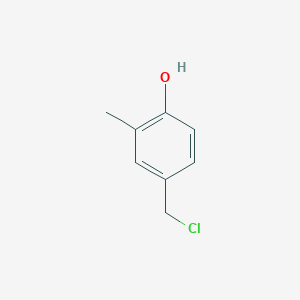
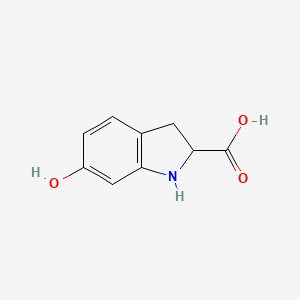
![2-amino-6-[(2S)-2-hydroxypropanoyl]-4a,7-dihydro-3H-pteridin-4-one](/img/structure/B12332155.png)
![Sodium;chromium(3+);1-[(4-nitro-2-oxidophenyl)diazenyl]naphthalen-2-olate](/img/structure/B12332162.png)
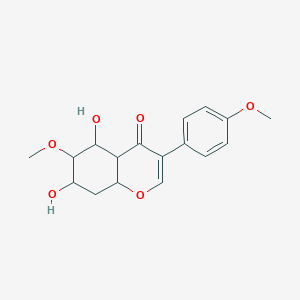
![2-iodo-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B12332172.png)
![(4S)-4-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3S)-2-[(2-aminoacetyl)amino]-3-methylpentanoyl]amino]acetyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]acetyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]hexanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1,4-diamino-1,4-dioxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B12332173.png)
